
(3,4-Dimethylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a pyrrolidine ring, a pyrimidine ring, and a phenyl ring. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom. Pyrimidine is a six-membered ring with four carbon atoms and two nitrogen atoms. The phenyl ring is a six-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a more precise description .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Chemical Properties
A number of studies have been conducted on the synthesis and characterization of chemical compounds structurally related to "(3,4-Dimethylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone." These studies include the development of novel synthetic routes and characterization of the resulting compounds, highlighting their significance in the field of organic chemistry. For instance, the synthesis of novel fused chromone–pyrimidine hybrids demonstrates the versatility of ANRORC rearrangement in creating functionalized novel compounds, which could be of interest in various chemical applications (Sambaiah et al., 2017).
Pharmacological Activities
Research has also explored the potential antimicrobial and anticancer activities of compounds structurally similar to "(3,4-Dimethylphenyl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone." A study on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives found these compounds exhibited higher anticancer activity than the reference drug doxorubicin, in addition to possessing good antimicrobial activity (Hafez et al., 2016).
Material Science Applications
Compounds with the pyridine moiety, similar in structural complexity to the target compound, have been used in the synthesis and characterization of novel materials. For example, the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines highlights the potential applications of these compounds in creating materials with desirable thermal and mechanical properties (Wang et al., 2006).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3,4-dimethylphenyl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12-3-4-14(9-13(12)2)17(21)20-8-6-15(10-20)22-16-5-7-18-11-19-16/h3-5,7,9,11,15H,6,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOWKZNWEQOOMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)OC3=NC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Prop-2-enoylmorpholin-2-yl)methyl]acetamide](/img/structure/B2749602.png)
![4-cyclopropyl-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole](/img/structure/B2749603.png)
![3-(3-methoxyphenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749604.png)
![N-(2,3-dimethylphenyl)-2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2749606.png)
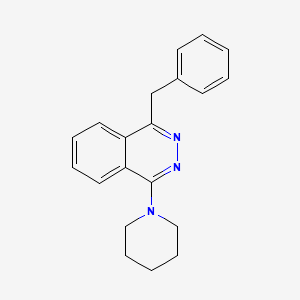
![5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2749611.png)
![2-Chloro-3-iodo-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2749612.png)
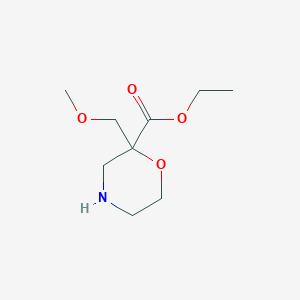
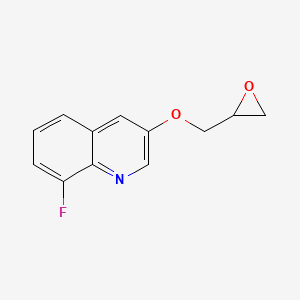
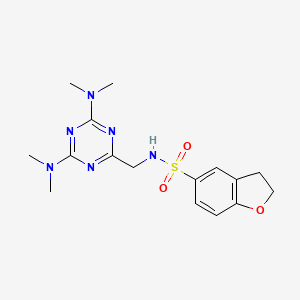
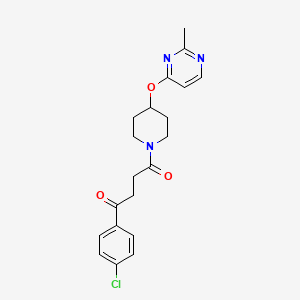
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2749619.png)
![3-(3,4-Dimethylphenoxy)-7-hydroxy-8-[(4-methylpiperidin-1-yl)methyl]-2-(trifluoromethyl)chromen-4-one](/img/structure/B2749624.png)